N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
The compound N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide features a central acetamide backbone linked to two critical moieties:
Properties
Molecular Formula |
C15H17N7O2 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C15H17N7O2/c1-22-20-15(19-21-22)11-2-4-13(5-3-11)24-9-14(23)17-7-6-12-8-16-10-18-12/h2-5,8,10H,6-7,9H2,1H3,(H,16,18)(H,17,23) |
InChI Key |
FLJKRQSGDLIJKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Ugi Tetrazole Four-Component Reaction (UT-4CR)
The Ugi tetrazole four-component reaction (UT-4CR) offers a streamlined approach to constructing the tetrazole moiety directly. This method involves the condensation of an aldehyde, amine, isocyanide, and trimethylsilyl azide (TMSN) under mild conditions. For the target compound, the phenoxy-acetaldehyde derivative serves as the aldehyde component, while 2-(1H-imidazol-4-yl)ethylamine acts as the primary amine. The reaction proceeds via a nitrilium ion intermediate, which is trapped by TMSN to form the 1,5-disubstituted tetrazole ring.
Typical conditions involve methanol as the solvent at room temperature, with yields ranging from 45% to 82% for analogous tetrazole-acetamide derivatives. A key advantage of this method is its atom economy and compatibility with diverse functional groups. However, regioselectivity challenges may arise due to competing pathways in the formation of the tetrazole ring.
Stepwise Synthetic Approaches
Synthesis of the Tetrazole-Phenoxy Acetic Acid Intermediate
The tetrazole-phenoxy acetic acid fragment is synthesized through a two-step process:
-
Nitration and Cyclization : 4-Hydroxybenzonitrile undergoes nitration followed by cyclization with sodium azide and ammonium chloride in dimethylformamide (DMF) to yield 4-(2H-tetrazol-5-yl)phenol. Methylation using methyl iodide and potassium carbonate selectively produces 4-(2-methyl-2H-tetrazol-5-yl)phenol.
-
Acetic Acid Derivatization : The phenol intermediate is reacted with ethyl bromoacetate in the presence of potassium carbonate, followed by saponification with aqueous NaOH to yield 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid.
Coupling with Imidazole Ethylamine
The final acetamide bond is formed via activation of the carboxylic acid group. Two methods are prevalent:
-
Acid Chloride Method : The acetic acid derivative is treated with thionyl chloride to generate the corresponding acid chloride, which reacts with 2-(1H-imidazol-4-yl)ethylamine in dichloromethane with triethylamine as a base. Yields for similar reactions range from 60% to 75%.
-
Carbodiimide Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid is activated for nucleophilic attack by the amine. This method offers milder conditions, with reported yields of 70–85% for structurally related acetamides.
Alternative Routes and Optimization
Solid-Phase Synthesis
Solid-phase strategies employing Wang resin have been explored for analogous compounds. The tetrazole-phenoxy acetic acid is anchored to the resin via its carboxylate group, followed by on-resin coupling with the imidazole ethylamine. Cleavage with trifluoroacetic acid (TFA) yields the final product with purities >90% by HPLC.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, the UT-4CR step can be completed in 20 minutes at 80°C under microwave conditions, compared to 24 hours conventionally. This method enhances yields by minimizing side reactions.
Analytical Characterization
Critical quality control parameters include:
-
H NMR : Key peaks include the imidazole C-H proton at δ 7.52 ppm (singlet) and the tetrazole methyl group at δ 3.98 ppm (singlet).
-
LC-MS : The molecular ion [M+H] is observed at m/z 356.2, with fragmentation patterns confirming the acetamide linkage.
-
HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) typically shows ≥98% purity for optimized synthetic batches.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| UT-4CR | 45–82 | 2–24 h | Atom economy, one-pot synthesis | Regioselectivity challenges |
| Acid Chloride Coupling | 60–75 | 6–8 h | High scalability | Moisture-sensitive reagents |
| Carbodiimide Coupling | 70–85 | 12 h | Mild conditions | Requires purification steps |
| Microwave-Assisted | 80–88 | 0.5–1 h | Rapid synthesis | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The imidazole and tetrazole rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution on the phenoxy group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Imidazole Derivatives
N-Acetylhistamine Derivatives
- Structure: N-Acetylhistamine () shares the imidazole-ethyl-acetamide core but lacks the phenoxy-tetrazole substituent.
- Activity: As a histamine metabolite, it modulates histamine receptor signaling. The addition of the phenoxy-tetrazole group in the target compound likely enhances receptor specificity or introduces antagonistic/agonistic properties.
- Key Difference: The bulky phenoxy-tetrazole substituent may reduce blood-brain barrier penetration compared to N-acetylhistamine but improve peripheral target engagement .
Nitroimidazole Antibacterials ()
- Structure : Compounds like N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]acetamide feature nitroimidazole cores with sulfonylmethyl substituents.
- Activity : These exhibit potent antibacterial and antiparasitic activity due to nitro group redox cycling.
- Comparison : The target compound lacks a nitro group, suggesting a different mechanism (e.g., receptor modulation vs. DNA damage). The tetrazole group may enhance metabolic stability compared to nitroimidazoles, which are prone to reduction .
Phenoxy-Linked Heterocyclic Analogs
Triazole-Thiazole Derivatives ()
- Structure: Compounds such as 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide) feature triazole-thiazole substituents on phenoxy groups.
- Comparison: Replacing triazole-thiazole with tetrazole in the target compound may alter binding affinity.
Sulfinyl Benzimidazoles ()
- Structure: Compounds like 3ae and 3af contain sulfinyl benzimidazole moieties linked to phenoxy-acetamide groups.
- Activity : Sulfinyl groups are critical for proton pump inhibition (e.g., omeprazole analogs).
- covalent inhibition) .
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
- Target Compound Advantages: The tetrazole group enhances metabolic stability and mimics carboxylic acid bioactivity without ionization challenges. The phenoxy group may facilitate π-π stacking with aromatic residues in target proteins, improving binding affinity.
- Limitations: Limited solubility compared to N-acetylhistamine may require formulation optimization. Lack of nitro or sulfonyl groups may reduce antibacterial utility but minimize off-target toxicity.
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula, which highlights the presence of an imidazole ring and a tetrazole moiety. These structural features are critical for its biological activity.
Chemical Structure
- Imidazole Ring : Contributes to biological interactions.
- Tetrazole Moiety : Enhances pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Pharmacological Effects
Research has shown that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
Table 1: Summary of Biological Activities
Antimicrobial Studies
In a study conducted by Jain et al., the compound was synthesized and evaluated for antimicrobial activity using the cylinder well diffusion method against various bacterial strains. The results indicated significant antibacterial properties, especially against S. aureus and E. coli, with IC50 values suggesting effective concentrations for therapeutic use .
Antitumor Studies
A separate investigation focused on the antitumor potential of this compound against human cancer cell lines. The compound exhibited promising cytotoxicity, particularly against A431 and U251 cells, with IC50 values indicating its effectiveness in inhibiting cell proliferation . Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its therapeutic potential.
Q & A
Basic: What methodologies are recommended for structural characterization of N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide?
To confirm the compound's structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy , and elemental analysis . For example:
- ¹H NMR identifies proton environments, such as imidazole NH (~12 ppm) and tetrazole CH3 (~2.5 ppm).
- ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.
- IR verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- Elemental analysis validates experimental vs. calculated C, H, N, O percentages to ensure purity .
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Key parameters include:
- Catalyst selection : Pyridine and zeolite (Y-H) enhance reaction efficiency in multi-step syntheses .
- Temperature control : Reflux at 150°C improves cyclization and reduces side products .
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates during coupling reactions .
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track progress and purity .
Advanced: How should researchers address contradictory bioactivity data across studies?
Contradictions in bioactivity (e.g., antiproliferative vs. anti-inflammatory effects) require:
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, dosage).
- Target validation : Use molecular docking to assess binding affinity to proposed targets (e.g., enzymes, receptors) .
- Mechanistic studies : Probe downstream pathways (e.g., apoptosis markers) to clarify mode of action .
Advanced: What computational approaches are suitable for studying this compound's interactions?
- Density Functional Theory (DFT) : Calculate bond angles (e.g., C1-C2-C3 = 121.4°) and charge distribution to predict reactivity .
- Molecular dynamics (MD) simulations : Model ligand-protein binding stability over time.
- Docking software (AutoDock, Schrödinger) : Analyze binding poses of the tetrazole and phenoxy groups in active sites .
Advanced: How to design assays for evaluating its biological activity?
- In vitro antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition studies : Test against kinases or proteases via fluorometric/colorimetric assays.
- In vivo models : Prioritize zebrafish or murine models for pharmacokinetics and toxicity profiling .
Basic: How can solubility and stability be assessed under experimental conditions?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) via shake-flask method .
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC .
Advanced: What strategies elucidate reaction mechanisms involving this compound?
- Isotopic labeling : Track pathways using ¹⁸O or deuterated reagents in hydrolysis/oxidation reactions.
- Kinetic studies : Determine rate constants under varying conditions (pH, catalyst concentration) .
- Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species .
Advanced: How to identify molecular targets for therapeutic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
